An In-depth Technical Guide to the Chemical Properties of 3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid
An In-depth Technical Guide to the Chemical Properties of 3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid, a key building block in medicinal chemistry and drug discovery. This document details its physical and chemical characteristics, spectroscopic data, and relevant experimental protocols.
Core Chemical Properties
3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid, often utilized as a linker or scaffold in the synthesis of complex molecules, possesses a unique combination of a carboxylic acid and a Boc-protected amine. This bifunctionality allows for sequential and controlled chemical modifications, making it a valuable tool in the design of novel therapeutics.[1]
Physical and Chemical Data Summary
The following table summarizes the key physical and chemical properties of 3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid and its relevant isomers for comparative analysis.
| Property | 3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid | 3-(((tert-butoxycarbonyl)amino))benzoic acid | 4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid | 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoic acid |
| Molecular Formula | C₁₃H₁₇NO₄ | C₁₂H₁₅NO₄[2] | C₁₃H₁₇NO₄ | C₁₄H₁₉NO₄ |
| Molecular Weight | 267.28 g/mol | 237.25 g/mol [2] | 267.28 g/mol | 281.33 g/mol |
| Melting Point | 94–96 °C[3] | 182-186 °C[4] | 164-168 °C[5] | Solid (specific mp not available) |
| Boiling Point | Not available | Not available | 427.8±38.0 °C (Predicted)[5] | Not available |
| Solubility | Soluble in methanol, ethyl acetate, and other common organic solvents. Sparingly soluble in water.[3][6][7] | Soluble in methanol.[5] | Soluble in methanol.[5] | Not available |
| pKa | Estimated ~4-5 (for the carboxylic acid) | Not available | 4.25±0.10 (Predicted)[5] | Not available |
| Appearance | White solid[3] | White to light yellow powder/crystal[4] | White crystalline solid[5] | Solid |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid provides characteristic signals for the aromatic protons, the methylene group, and the tert-butyl group of the Boc protecting group.
A representative ¹H NMR spectrum in CDCl₃ shows the following key shifts:
-
Aromatic protons: Signals typically appear in the range of δ 7.4-8.1 ppm.
-
Methylene protons (-CH₂-): A doublet is observed around δ 4.39 ppm.
-
NH proton: A broad singlet is typically seen around δ 4.93 ppm.
-
tert-Butyl protons (-C(CH₃)₃): A sharp singlet is present at approximately δ 1.47 ppm.[3]
¹³C NMR Spectroscopy
FT-IR Spectroscopy
The FT-IR spectrum of 3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.[11]
-
N-H stretch (amide): A peak around 3300-3500 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Peaks just above and below 3000 cm⁻¹.
-
C=O stretch (carboxylic acid and carbamate): Strong absorptions in the range of 1760-1680 cm⁻¹.[11][12]
-
C-O stretch (carboxylic acid and carbamate): Bands between 1320 and 1210 cm⁻¹.[12]
Mass Spectrometry
The mass spectrum of 3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid would show the molecular ion peak [M]⁺. Common fragmentation patterns would involve the loss of the tert-butyl group, the entire Boc group, and the carboxylic acid group.[13]
Experimental Protocols
Synthesis of 3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid
A representative synthetic procedure involves the Boc protection of 3-(aminomethyl)benzoic acid.[3]
Materials:
-
3-(aminomethyl)benzoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Dissolve 3-(aminomethyl)benzoic acid (1.0 equivalent) in a mixture of THF and water.
-
Add a solution of Boc₂O (2.0 equivalents) in THF and a solution of NaHCO₃ (3.0 equivalents) in water to the reaction mixture.
-
Stir the mixture at room temperature for 12 hours.
-
Acidify the solution to a pH of 3 with 1N HCl (aq).
-
Extract the aqueous solution with ethyl acetate.
-
Concentrate the organic layer under reduced pressure.
-
Crystallize the crude product from a mixture of ethyl acetate and petroleum ether to yield 3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid as a white solid.[3]
Role in Drug Discovery and Development
Boc-protected amino acids, such as the title compound, are fundamental in modern organic synthesis and drug discovery.[14] The Boc group serves as a robust protecting group for amines, stable under various conditions but easily removable with mild acids.[] This allows for precise and sequential modifications of molecules, which is critical in the multi-step synthesis of complex drug candidates.[16]
This particular compound, with its benzoic acid core, can be utilized as a versatile linker in various drug delivery systems, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[17][18][19] The carboxylic acid provides a handle for conjugation to a targeting moiety, while the protected amine can be deprotected to attach a payload or another functional group. Its application extends to the synthesis of peptidomimetics and other small molecules designed to interact with specific biological targets.[][21] While specific biological activities for 3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid are not extensively documented, its structural motifs are present in numerous biologically active compounds.
Safety and Handling
3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is recommended to store the compound in a tightly sealed container in a dry, room-temperature environment. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
References
- 1. 3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic Acid [benchchem.com]
- 2. 3-(((Tert-butoxy)carbonyl)amino)benzoic acid | C12H15NO4 | CID 854162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 3-[(tert-Butoxycarbonyl)amino]benzoic Acid | 111331-82-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. 33233-67-9 CAS MSDS (4-[(tert-Butoxycarbonylamino)methyl]benzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. nbinno.com [nbinno.com]
- 16. nbinno.com [nbinno.com]
- 17. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. medchemexpress.com [medchemexpress.com]
- 21. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
